1-Hepten-6-yne

Pauson–Khand reaction 1,6-enyne cyclization bicyclo[3.3.0]octenone synthesis

1-Hepten-6-yne (hept-1-en-6-yne, C₇H₁₀, MW 94.15) is an acyclic 1,6-enyne bearing a terminal alkene at C-1 and a terminal alkyne at C-6. The seven-carbon chain places the unsaturated termini at a 1,6-relationship, a distance that is geometrically pre-organized for intramolecular cyclization reactions.

Molecular Formula C7H10
Molecular Weight 94.15 g/mol
CAS No. 65939-59-5
Cat. No. B1593461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hepten-6-yne
CAS65939-59-5
Molecular FormulaC7H10
Molecular Weight94.15 g/mol
Structural Identifiers
SMILESC=CCCCC#C
InChIInChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4H,2,5-7H2
InChIKeySPWJYVWGTHWHOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hepten-6-yne (CAS 65939-59-5): A Terminal 1,6-Enyne Building Block for Cycloisomerization and Cycloaddition Chemistry


1-Hepten-6-yne (hept-1-en-6-yne, C₇H₁₀, MW 94.15) is an acyclic 1,6-enyne bearing a terminal alkene at C-1 and a terminal alkyne at C-6. The seven-carbon chain places the unsaturated termini at a 1,6-relationship, a distance that is geometrically pre-organized for intramolecular cyclization reactions . The compound is a low-boiling, low-density liquid (predicted bp 98.5 °C, density 0.765 g cm⁻³) and is supplied at ≥95% purity by multiple specialist chemical vendors . Its dual π-functionality enables orthogonal activation of the alkene and alkyne motifs in transition-metal-catalyzed transformations, making it a core scaffold in the Pauson–Khand (PKR), cycloisomerization, and enyne metathesis literature.

Why Generic 1,6-Enyne Substitution Fails: Chain-Length and Regiochemical Constraints in Intramolecular Cyclization Chemistry


Intramolecular cyclizations of 1,n-enynes are acutely sensitive to tether length, alkene/alkyne substitution pattern, and the exo/endo nature of the olefin [1]. Simply exchanging 1-hepten-6-yne for a shorter-chain analog such as 1-hexen-5-yne, the diyne 1,6-heptadiyne, or the higher homolog 1-octen-7-yne can abolish reactivity, alter ring-size selectivity, or dramatically reduce yield. Direct experimental evidence shows that while 2-aryl-1-hepten-6-ynes undergo efficient intramolecular Pauson–Khand reaction to yield bicyclo[3.3.0]octenones, the homologous 2-phenyl-1-octen-7-yne fails to react under identical conditions [2]. Consequently, procurement specifications for 1,6-enyne building blocks must be compound-specific; generic selection within the 1,n-enyne family without explicit comparative reactivity data risks synthetic failure.

Quantitative Evidence Guide: 1-Hepten-6-yne Differentiation from Closest Analogs


Pauson–Khand Reactivity: 1-Hepten-6-yne vs 1-Octen-7-yne Homologue (Direct Head-to-Head)

In a direct comparative study of intramolecular Pauson–Khand reactivity, 2-aryl-1-hepten-6-ynes (exo-olefins) efficiently produced the expected 1-aryl-bicyclo[3.3.0]octenones bearing quaternary carbon centers. By contrast, the homologous 2-phenyl-1-octen-7-yne (exo-olefin), which extends the chain by a single methylene unit, did not undergo the cyclization reaction at all [1]. This binary outcome—reaction vs. complete failure—demonstrates that the seven-carbon 1,6-enyne scaffold of 1-hepten-6-yne occupies a reactivity window that is lost upon homologation to the eight-carbon 1,7-enyne system.

Pauson–Khand reaction 1,6-enyne cyclization bicyclo[3.3.0]octenone synthesis

Scaffold Dominance in Intramolecular Pauson–Khand Protocols (Class-Level Inference)

A comprehensive tutorial review of the Pauson–Khand reaction states that 'most intramolecular PKRs use systems derived from hept-1-en-6-yne (6) or propargyl allyl ethers (7) or amines (8)' [1]. This statement, based on a survey of the entire intramolecular PKR literature up to 2003, positions the hept-1-en-6-yne skeleton as the dominant carbon-only scaffold. Alternative 1,n-enyne chain lengths are far less represented, indicating a consensus empirical preference for the seven-carbon 1,6-enyne motif.

Pauson–Khand reaction 1,6-enyne scaffold synthetic methodology

Physicochemical Differentiation: Boiling Point Separation from Lower and Higher Homologues

Predicted and experimentally approximated boiling points differentiate 1-hepten-6-yne from its nearest homologues and the diyne analog, enabling rational selection for distillation, handling, and separation. 1-Hepten-6-yne exhibits a predicted bp of 98.5 °C , positioned distinctly between 1-hexen-5-yne (bp 70.2 °C predicted ) and 1-octen-7-yne (bp 136.6 °C predicted ), and notably lower than the more polarizable 1,6-heptadiyne (bp 112 °C measured [1]). The alkene-only analog 1-heptene boils at 94 °C , underscoring that the terminal alkyne contributes only a modest ~4–5 °C elevation over the fully saturated alkene.

boiling point physicochemical property homologue comparison

Synthetic Accessibility: 77% Isolated Yield via 5-Bromo-1-pentene Route with Established Reproducibility

A reported synthetic route from the commodity chemical 5-bromo-1-pentene delivers 1-hepten-6-yne in 77% isolated yield . This single-step alkynylation uses lithium acetylide or an equivalent nucleophilic acetylene source. The yield is quantitatively documented and provides a benchmark for evaluating in-house synthesis vs. direct procurement. While direct comparative yield data for the synthesis of 1-hexen-5-yne or 1-octen-7-yne via analogous routes is not consolidated in this source, the 77% figure establishes a practical synthesis viability threshold.

synthesis 5-bromo-1-pentene alkynylation yield

Best-Fit Application Scenarios for 1-Hepten-6-yne Based on Verified Differential Evidence


Pauson–Khand Construction of Bicyclo[3.3.0]octenone Cores

1-Hepten-6-yne is the scaffold of choice for intramolecular Pauson–Khand cyclization to bicyclo[3.3.0]octenones, a key structural motif in biologically active natural products and pharmaceutical intermediates. As demonstrated in Section 3, 2-aryl-1-hepten-6-ynes react efficiently under PKR conditions while the one-carbon-higher homologue 2-phenyl-1-octen-7-yne fails completely [1]. This evidence makes 1-hepten-6-yne the non-substitutable enyne for this ring-size outcome.

Palladium-Catalyzed Cycloisomerization/[4+2] Cycloaddition Cascades

4-Substituted hept-1-en-6-ynes undergo Pd-catalyzed intramolecular cross-coupling followed by intermolecular Diels–Alder cycloaddition to produce all-carbon and heteroanalogous bicyclic and tricyclic skeletons in 24–71% isolated yields over two steps [2]. The seven-carbon 1,6-enyne tether provides the optimal geometry for the initial cycloisomerization, yielding 5-6-5 and related ring-size combinations that are difficult to access with shorter or longer enynes.

Chiral Building Block for Asymmetric Pauson–Khand and Iridoid Synthesis

Enantiomerically enriched 4-oxa-hept-1-en-6-ynes derived from D-glucal undergo highly stereoselective Pauson–Khand cyclization to afford cyclopentane-annulated pyranosides, advanced intermediates for iridoid aglycone natural product synthesis [3]. The 1-hepten-6-yne backbone accommodates the chiral carbohydrate auxiliary while maintaining efficient cyclization, a balance not readily achieved with shorter-chain enynes.

Computational Benchmarking of Enyne Metathesis Mechanisms

1-Hepten-6-yne has been employed as the model intramolecular enyne substrate in a DFT study of the complete catalytic cycle of Grubbs ruthenium-carbene-catalyzed enyne metathesis (J. Am. Chem. Soc. 2005, 127, 7444–7457) [4]. Its use as a computational benchmark establishes this compound as a reference substrate for comparing theoretical predictions with experimental enyne metathesis outcomes, and procurement of the physical compound enables direct experimental validation of computational models.

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